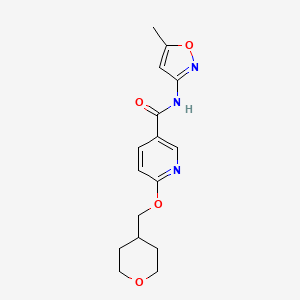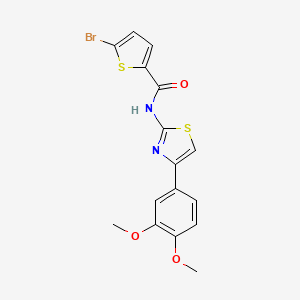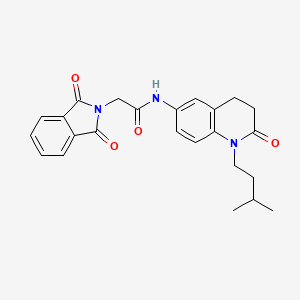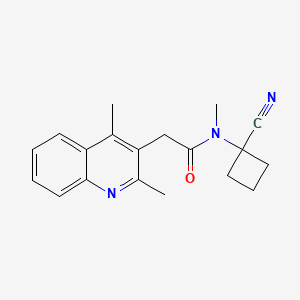
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor agent that has been studied extensively for its potential in cancer treatment. This compound is a member of the duocarmycin family of natural products, which are known for their ability to bind to DNA and cause irreversible damage to cancer cells.
Wirkmechanismus
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide exerts its antitumor effects by binding to the minor groove of DNA and causing irreversible damage to cancer cells. The compound is highly selective for cancer cells, as it requires the presence of a specific sequence of DNA in order to bind. This selectivity makes N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. These effects include DNA damage, inhibition of DNA replication and transcription, and induction of apoptosis. In addition, N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to disrupt the microtubule network in cancer cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide as a research tool is its high potency and selectivity for cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer cell death. However, the complex synthesis of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide makes it difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide. One area of interest is the development of prodrugs that can be activated specifically in cancer cells, which would increase the selectivity and potency of the compound. Another area of interest is the development of combination therapies that include N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide, which could enhance its antitumor effects. Finally, the development of new synthetic methods for N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide could make the compound more widely available for research and potential clinical use.
Synthesemethoden
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide is a complex natural product that is difficult to synthesize. However, several total syntheses have been reported in the literature, including a convergent approach that involves the coupling of two key fragments. The synthesis typically involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been extensively studied for its potential in cancer treatment. It has been shown to be highly effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to have a synergistic effect when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-15-7-4-5-8-17(15)21-14(2)16(13)11-18(23)22(3)19(12-20)9-6-10-19/h4-5,7-8H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBNKGPBNAIYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

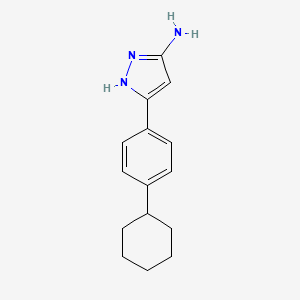
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
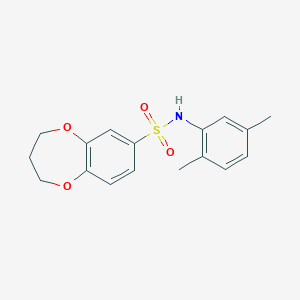
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

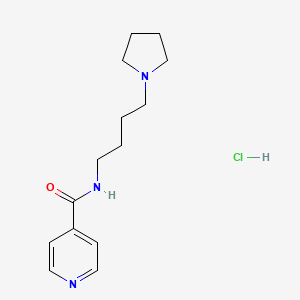
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)
![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)
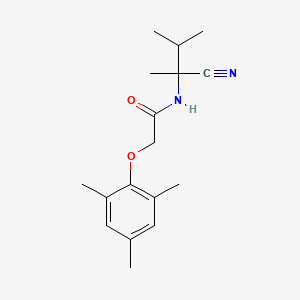
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
